molecular formula C13H17BN2O3 B15222097 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine

Cat. No.: B15222097
M. Wt: 260.10 g/mol
InChI Key: RNSMOTZMOXHIMU-UHFFFAOYSA-N
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Description

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine is a heterocyclic boron-containing compound characterized by a fused oxazolo[4,5-b]pyridine core. The oxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) is fused to a pyridine ring, creating a bicyclic system. At position 6 of the pyridine moiety, a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group) is attached, which is critical for Suzuki-Miyaura cross-coupling reactions . This compound is primarily utilized in medicinal chemistry and materials science for the synthesis of complex molecules via palladium-catalyzed couplings .

Properties

Molecular Formula

C13H17BN2O3

Molecular Weight

260.10 g/mol

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C13H17BN2O3/c1-8-16-11-10(17-8)6-9(7-15-11)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3

InChI Key

RNSMOTZMOXHIMU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N=C(O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine typically involves the formation of the oxazolo[4,5-b]pyridine core followed by the introduction of the dioxaborolane group. One common method involves the cyclization of a suitable precursor to form the oxazolo[4,5-b]pyridine ring system. This is followed by borylation using reagents such as bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield various biaryl compounds .

Scientific Research Applications

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as binding to biological targets in medicinal chemistry .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Heterocycle Core Substituents Molecular Weight (g/mol) Key Properties
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine Oxazolo[4,5-b]pyridine 2-Me, 6-Bpin ~260 (estimated) Moderate solubility, high reactivity in cross-couplings
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine 3-Me, 6-Bpin 259.11 High solubility in acids, ≥97% purity
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pyridine 2-OMe, 6-Bpin 235.09 Aqueous solubility, slower coupling kinetics
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole Benzoxazole 5-Bpin 260.14 High thermal stability, low polarity

Biological Activity

The compound 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine represents a novel structure in medicinal chemistry and has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

  • IUPAC Name : 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine
  • Molecular Formula : C13H18BN3O2
  • Molecular Weight : 259.12 g/mol
  • CAS Number : 1353584-74-3

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

1. Anti-inflammatory Activity

Research has demonstrated that derivatives similar to oxazolo[4,5-b]pyridine exhibit significant anti-inflammatory properties. For instance:

  • In vitro studies indicated that certain oxazolo derivatives can attenuate inflammatory responses in cells stimulated by lipopolysaccharides (LPS) and tumor necrosis factor-alpha (TNF-α) by reducing NF-kB activity significantly (p < 0.05) .

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of oxazolo derivatives have been evaluated against various cancer cell lines:

  • A study highlighted that oxazolo[5,4-d]pyrimidines displayed promising cytotoxicity against colorectal cancer cells (HT29), with a half-maximal cytotoxic concentration (CC50) of 58.4 µM .
  • Comparative studies showed that these compounds had lower toxicity against normal human dermal fibroblasts than established chemotherapeutics like cisplatin and fluorouracil .

Table 1: Biological Activity Summary of Related Compounds

Compound NameTarget Cell LineCC50 (µM)Reference Drug Comparison
Oxazolo[5,4-d]pyrimidine 3gHT29 (Colorectal Cancer)58.4Cisplatin: 47.2; Fluorouracil: 381.2
Oxazolo[5,4-d]pyrimidine 3aL929 (Murine Fibroblast)>200Less toxic than reference drugs
Compound R6Vascular Smooth Muscle CellsIC50 = 1 pMSignificant reduction in IL-6 release

Case Studies

Several case studies have focused on the anti-inflammatory effects of compounds structurally similar to 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine :

  • In Vivo Murine Models : Studies demonstrated that these compounds effectively reduced IL-6 levels in murine models of acute inflammation.
  • Mechanistic Studies : The molecular target was identified as the formyl peptide receptor 2 (ALX/FPR2), which plays a crucial role in mediating anti-inflammatory effects .

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